molecular formula C17H19ClO2 B8459538 3-(4-Chlorophenyl)adamantane-1-carboxylic acid

3-(4-Chlorophenyl)adamantane-1-carboxylic acid

Cat. No. B8459538
M. Wt: 290.8 g/mol
InChI Key: OECLPECEPAYMGH-UHFFFAOYSA-N
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Patent
US08063248B2

Procedure details

Over a 30 minute period, 3-bromo-adamantane-1-carboxylic acid (2) (16.0 g, 61.7 mmol) in 50 ml of dry chlorobenzene at −10° C. was added to 100 ml dry chlorobenzene and 9.3 g, 70 mmol AlCl3. The mixture was then warmed to room temperature for 1 hour and then heated to 90° C. for 10 hours. The mixture was then poured onto 200 g of crushed ice, and the filtered to provide 14.2 g (yield=79.3%) of 3-(4-chloro-phenyl)-adamantane-1-carboxylic acid (3).
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4]([C:12]([OH:14])=[O:13])([CH2:5]3)[CH2:3]1)[CH2:9]2.[Al+3].[Cl-:16].[Cl-].[Cl-]>ClC1C=CC=CC=1>[Cl:16][C:2]1[CH:11]=[CH:6][C:5]([C:2]23[CH2:11][CH:6]4[CH2:7][CH:8]([CH2:10][C:4]([C:12]([OH:14])=[O:13])([CH2:5]4)[CH2:3]2)[CH2:9]3)=[CH:4][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
BrC12CC3(CC(CC(C1)C3)C2)C(=O)O
Name
Quantity
9.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 90° C. for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
the filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C12CC3(CC(CC(C1)C3)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 79.3%
YIELD: CALCULATEDPERCENTYIELD 158.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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